molecular formula C14H15NO3 B3491906 N-(2-methoxyphenyl)-2,5-dimethyl-3-furamide

N-(2-methoxyphenyl)-2,5-dimethyl-3-furamide

Cat. No.: B3491906
M. Wt: 245.27 g/mol
InChI Key: FNDTYKOFSMEKLS-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-2,5-dimethyl-3-furamide” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups at the 2 and 5 positions. The compound also contains an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen . The nitrogen in the amide group is further substituted with a 2-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the amide functional group, and the 2-methoxyphenyl group . Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography could be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could participate in various reactions such as hydrolysis, reduction, and reactions with organometallic reagents . The furan ring is an aromatic system and could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors influencing these properties could include the polarity of the molecule, the presence of aromatic systems, and the presence of hydrogen bond donors and acceptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of this compound could be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry. Future research could involve studying its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-8-11(10(2)18-9)14(16)15-12-6-4-5-7-13(12)17-3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDTYKOFSMEKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785844
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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